molecular formula C11H21ClN2O4 B2443928 methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride CAS No. 2171902-24-0

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2443928
CAS No.: 2171902-24-0
M. Wt: 280.75
InChI Key: GSLPBLHBGBKNKA-UHFFFAOYSA-N
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Description

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O4·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLPBLHBGBKNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation

The amino group reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves yields of 85–92% under mild conditions (0–25°C, 4–12 hours).

Reaction Scheme :
$$
\text{4-Aminopyrrolidine-3-carboxylate} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-protected intermediate}
$$

Optimization Considerations

  • Solvent Choice : DCM provides higher reaction rates, while THF minimizes side reactions in sensitive substrates.
  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete conversion without excess reagent.

Methyl Esterification of the Carboxylic Acid

Esterification stabilizes the carboxylic acid for subsequent reactions and enhances solubility.

Steglich Esterification

The carboxylic acid reacts with methanol using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP, yielding the methyl ester in >90% efficiency.

Data Table: Esterification Conditions

Parameter Value
Reagents DCC, DMAP, MeOH
Temperature 0°C → room temperature
Reaction Time 12–24 hours
Yield 90%

Alternative Approaches

  • Acid-Catalyzed Esterification : Using HCl gas in methanol, though this risks Boc group cleavage.
  • Mitsunobu Reaction : For sterically hindered substrates, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Pyrrolidine Ring Functionalization

C–H Activation-Arylation

Palladium-catalyzed C–H activation introduces aryl groups at the 4-position. For example, methyl-3-iodobenzoate undergoes coupling with the pyrrolidine core using Pd(OAc)₂ and ligands like 2,2'-bipyridine. Yields range from 36–61%, depending on substituent electronics.

Reaction Scheme :
$$
\text{Pyrrolidine intermediate} + \text{Ar–I} \xrightarrow{\text{Pd(OAc)}_2, \text{ligand}} \text{Arylated product}
$$

Epimerization Control

Epimerization at the 3- and 4-positions is mitigated using non-polar solvents (e.g., toluene) and low temperatures (−78°C to 0°C). Super-hydride (LiEt₃BH) selectively reduces lactams without disturbing stereochemistry.

Hydrochloride Salt Formation

The final step converts the free base to its hydrochloride salt for improved stability and crystallinity.

Acidic Deprotection

Treatment with hydrogen chloride (HCl) in dioxane or ethyl acetate precipitates the hydrochloride salt. Excess HCl is avoided to prevent ester hydrolysis.

Data Table: Hydrochloride Formation

Parameter Value
Reagent 4M HCl in dioxane
Temperature 0°C → room temperature
Reaction Time 1–2 hours
Yield 72–89%

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance reproducibility:

  • Boc Protection : Tubular reactors with inline IR monitoring maintain optimal reagent ratios.
  • C–H Activation : Microfluidic systems reduce Pd catalyst loading by 40% compared to batch processes.

Analytical Validation

Critical quality attributes are verified via:

  • HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).
  • X-ray Crystallography : Confirms absolute stereochemistry.
  • Mass Spectrometry : ESI-MS matches theoretical m/z 280.75 [M+H]⁺.

Challenges and Mitigation Strategies

Challenge Solution
Epimerization during esterification Use low-temperature Steglich conditions
Boc group cleavage under acidic conditions Optimize HCl concentration and exposure time
Low C–H activation yields Employ electron-deficient aryl iodides and bulky ligands

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, enabling access to the free amine. This reaction is critical for subsequent functionalization.

Reagent/Conditions Product Yield Source
4 M HCl in dioxane (3 h)Free amine (pyrrolidine-3-carboxylate methyl ester hydrochloride)98%
HCl in methanol (room temperature)Deprotected amine intermediate>95%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol to yield the ammonium salt.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acids, enabling further derivatization.

Reagent/Conditions Product Yield Source
NaOH in ethanol4-((Boc)amino)pyrrolidine-3-carboxylic acid72%
LiOH in THF/H₂OCorresponding carboxylic acid85%

Key Application : Hydrolysis is often followed by coupling reactions to generate amides or peptides.

Reduction Reactions

The compound participates in reductions targeting functional groups like azides or esters.

Reagent/Conditions Reaction Type Product Yield Source
H₂, Pd/C (10%) in methanol (12 h)Azide → Amine reductionBoc-protected pyrrolidine methyl ester amine97%
LiAlH₄ in anhydrous etherEster → Alcohol reduction4-((Boc)amino)pyrrolidine-3-methanol82%

Experimental Note : Catalytic hydrogenation (e.g., Pd/C) is preferred for chemoselective reductions without affecting the Boc group.

Coupling Reactions

The carboxylic acid (post-hydrolysis) or activated esters are used in amide bond formation.

Reagent/Conditions Nucleophile Product Yield Source
EDCI/HOBt, 8-aminoquinoline (8-AQ)Amine8-AQ-conjugated pyrrolidine amide72%
HATU, DIPEA in DMFPeptide resinSolid-phase peptide conjugate68%

Optimization : Coupling efficiency depends on steric hindrance from the Boc group and solvent polarity.

C-H Activation and Functionalization

The pyrrolidine ring undergoes directed C-H activation for arylation or alkylation.

Reagent/Conditions Substituent Introduced Product Yield Source
Methyl-3-iodobenzoate, Pd catalystAryl group at C4’4’-Arylated pyrrolidine derivative36%
Allylbromide, LHMDSAllyl group at C4’Allyl-substituted pyrrolidine36%

Challenges : Diastereoselectivity (e.g., 2:1 trans:cis ratio in allylation) requires chromatographic separation.

Oxidation Reactions

Limited direct oxidation data exists, but analogous compounds suggest potential pathways:

Reagent/Conditions Target Site Expected Product Source
KMnO₄ in acidic mediumAlcohol → Ketone3-Keto-pyrrolidine derivative
CrO₃ in H₂SO₄Ester → AcidDirect oxidation to carboxylic acid

Caution : Strong oxidants may degrade the Boc group, necessitating protective strategies.

Epimerization Studies

Base-induced epimerization at chiral centers has been observed during hydrolysis:

Reagent/Conditions Epimerization Outcome Source
NaOH in ethanolPartial racemization at C3 and C4 positions

Mitigation : Low-temperature conditions or enzymatic methods are recommended for stereochemical integrity.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Recent studies have indicated that derivatives of methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate exhibit promising antitumor activity. For instance, a series of compounds synthesized from this precursor were evaluated for their effects on cancer cell lines, demonstrating significant cytotoxicity against various types of tumors, including breast cancer .

Antimicrobial Properties:
Research has shown that compounds derived from methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate possess antimicrobial properties. In vitro studies have assessed their efficacy against bacterial and fungal strains, revealing potential as therapeutic agents in treating infections .

Organic Synthesis

Methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various bioactive molecules. Its Boc group allows for selective deprotection under mild conditions, facilitating further functionalization of the pyrrolidine ring.

Synthetic Pathways:
The compound can be utilized in several synthetic pathways, including:

  • Formation of Pyrrolidine Derivatives: By reacting with different electrophiles, it can yield a variety of pyrrolidine derivatives that are valuable in pharmaceuticals.
  • Peptide Synthesis: The compound can act as a building block for peptide synthesis due to its amino functionality, allowing for the construction of peptide chains with specific biological activities .

Table 1: Summary of Research Findings

StudyApplicationFindings
Antitumor ActivityCompounds showed significant cytotoxicity against MDA-MB-231 breast cancer cells.
Antimicrobial TestingDemonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Synthetic ApplicationsUtilized as an intermediate in synthesizing novel pyrrolidine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of a Boc-protected amino group and an esterified carboxyl group on a pyrrolidine ring. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Biological Activity

Methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride, also known as methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C11H21ClN2O4
  • Molecular Weight : 280.75 g/mol
  • CAS Number : 2940858-34-2
  • IUPAC Name : methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate hydrochloride

The compound exhibits biological activity primarily due to its structural features, including the pyrrolidine ring and the carboxylic acid functionality. These features facilitate interactions with various biological macromolecules, potentially leading to diverse pharmacological effects.

Biological Activities

  • Antiviral Activity :
    • Studies have indicated that derivatives of pyrrolidine compounds can exhibit antiviral properties. For example, certain β-amino acid derivatives have shown effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) . Further exploration into methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate may reveal similar antiviral potentials.
  • Antibacterial Properties :
    • Compounds containing pyrrolidine structures have been noted for their antibacterial activities. Research has highlighted that certain derivatives demonstrate significant inhibition against bacterial strains like Staphylococcus aureus . The potential for this compound to act as an antibacterial agent warrants further investigation.
  • Neuroprotective Effects :
    • The compound's chiral nature allows it to interact selectively with biological receptors, suggesting possible neuroprotective effects. Its application in neurological disorder treatments is under preliminary investigation .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralPotential efficacy against tobacco mosaic virus and HSV; requires further study
AntibacterialEffective against Staphylococcus aureus; MIC values between 3.12 to 12.5 μg/mL
NeuroprotectivePossible selective interaction with neurological receptors; ongoing research

Synthesis and Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature enhances its utility in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds essential for effective drug development .

Q & A

Basic: What are the standard synthetic routes for preparing methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride?

Methodological Answer:
The compound is typically synthesized via sequential protection and functionalization of the pyrrolidine scaffold. A common approach involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino group of 4-aminopyrrolidine-3-carboxylic acid under basic conditions (e.g., using Boc anhydride and DMAP in THF) .

Esterification : Methylation of the carboxylic acid group using methanol and catalytic HCl or via methyl chloroformate in the presence of a base like triethylamine .

Hydrochloride Salt Formation : Final treatment with HCl in anhydrous ether or dichloromethane to yield the hydrochloride salt.
Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (≥98% purity threshold) .

Advanced: How can enantiomeric purity be optimized during synthesis of the pyrrolidine core?

Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Employ enantioselective hydrogenation of pyrrolidine precursors using Rhodium or Ruthenium catalysts with chiral ligands (e.g., BINAP) .
  • Crystallization Control : Utilize diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .
    Data Conflict Note : Conflicting reports on optimal catalysts highlight the need for reaction condition screening (temperature, solvent polarity) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₂₁ClN₂O₄) .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How does X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical confirmation:

  • Crystal Growth : Recrystallize from ethanol/water mixtures at 4°C to obtain diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL achieves R-factors < 0.05 .
  • Key Metrics : Bond angles and torsion angles (e.g., C-N-C=O) confirm Boc group orientation and pyrrolidine puckering .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C under argon in amber vials to prevent hydrolysis of the Boc group and ester .
  • Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking (degradants >2% indicate instability) .

Advanced: How do solvent and pH influence Boc deprotection kinetics?

Methodological Answer:
Boc cleavage under acidic conditions follows pseudo-first-order kinetics:

  • Solvent Effects : TFA in dichloromethane (1:10 v/v) achieves >95% deprotection in 2 hours at 25°C, while aqueous HCl requires longer times due to reduced solubility .
  • pH Dependence : Below pH 2, protonation of the carbamate accelerates cleavage. Use pH-stat titration to monitor real-time deprotection rates .

Basic: What are the compound’s applications in medicinal chemistry research?

Methodological Answer:

  • Intermediate for Drug Candidates : The Boc-protected amine serves as a versatile building block for protease inhibitors (e.g., HCV NS3/4A inhibitors) .
  • Peptide Mimetics : The pyrrolidine scaffold mimics proline in peptide analogs, enhancing metabolic stability .

Advanced: How can in vivo stability of the ester group be assessed?

Methodological Answer:

  • Plasma Stability Assay : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS. Half-life <1 hour indicates rapid esterase hydrolysis .
  • Prodrug Strategies : Introduce steric hindrance (e.g., bulky substituents) or switch to tert-butyl esters to delay hydrolysis .

Basic: How to resolve discrepancies in reported melting points?

Methodological Answer:

  • DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions .
  • Recrystallization Solvent Screening : Compare melting points from ethanol vs. acetonitrile to identify solvent-dependent polymorphism .

Advanced: What computational methods predict bioavailability of derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) using GROMACS to assess passive diffusion .
  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (optimal range 1–3), PSA (<90 Ų), and P-glycoprotein efflux liability .

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